5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione

描述

Historical Context of Imidazolidine-2,4-dione Derivatives

The hydantoin scaffold (imidazolidine-2,4-dione) was first isolated in 1861 by Adolf von Baeyer during studies on uric acid derivatives. Early synthetic routes, such as the Urech (1873) and Bucherer–Bergs (1929) reactions, enabled the preparation of substituted hydantoins from carbonyl compounds or cyanohydrins. For example, the Bucherer–Bergs reaction involves condensing aldehydes/ketones with ammonium carbonate and potassium cyanide, forming hydantoins via dual activation of intermediates.

Phenytoin (5,5-diphenylimidazolidine-2,4-dione), synthesized in 1908 by Heinrich Biltz, marked a milestone as the first hydantoin-based anticonvulsant. Its discovery underscored the pharmacological potential of hydantoin derivatives, spurring research into structurally related compounds. The introduction of halogenated substituents, such as chlorine, emerged later to modulate bioavailability and target specificity.

Significance of Chlorophenyl-Substituted Hydantoins in Chemical Research

Chlorophenyl-substituted hydantoins are prized for their enhanced electronic and steric profiles, which improve interactions with biological targets. The 2,4-dichlorophenyl group in particular contributes to:

- Lipophilicity : Facilitates membrane penetration, critical for central nervous system (CNS)-targeting drugs.

- Electron-withdrawing effects : Stabilizes reactive intermediates during synthesis and modulates hydrogen-bonding interactions.

- Bioactivity : Chlorinated hydantoins exhibit antimicrobial, antifungal, and anticonvulsant properties. For instance, iprodione-d5, a fungicidal hydantoin derivative, incorporates a dichlorophenyl moiety for enhanced activity.

Recent studies highlight the role of 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione as a precursor in synthesizing spirohydantoins and fused bicyclic derivatives, which show promise in antimicrobial applications.

Structural Overview of this compound

Molecular Architecture

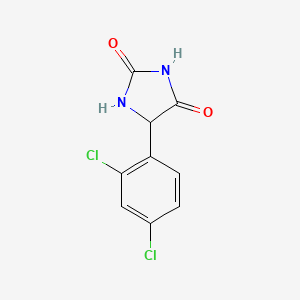

The compound features:

- A planar imidazolidine-2,4-dione ring with two carbonyl groups at positions 2 and 4.

- A 2,4-dichlorophenyl group at C-5, introducing steric bulk and electronic asymmetry.

- N–H groups at positions 1 and 3, capable of hydrogen bonding.

Table 1: Key Structural and Spectral Data

Conformational Analysis

X-ray crystallography of analogous hydantoins reveals a puckered imidazolidine ring, with substituents adopting equatorial orientations to minimize steric strain. The dichlorophenyl group’s ortho-chlorine atoms induce torsional effects, potentially influencing binding to enzymatic pockets.

属性

IUPAC Name |

5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYSBQAYCYDHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283272 | |

| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-10-4 | |

| Record name | MLS002639341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The synthesis of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of methylhydantoin derivatives with substituted phenyl isocyanates, particularly 2,4-dichlorophenyl isocyanate, under controlled conditions. The process can be divided into two main approaches:

- Direct reaction of methylhydantoin with phenyl isocyanate derivatives

- Phosgene or trichloromethyl chloroformate mediated synthesis followed by reaction with aniline derivatives

These methods aim to achieve high yield and purity while minimizing side reactions.

Method 1: Reaction of Methylhydantoin with 2,4-Dichlorophenyl Isocyanate

This method is described in detail in patent EP0409215A1 and involves the following key steps and conditions:

- Reactants: Methylhydantoin and 2,4-dichlorophenyl isocyanate

- Catalyst: Tertiary amines such as triethylamine are used to catalyze the reaction.

- Solvents: Aromatic hydrocarbons (benzene, toluene, xylene), halogenated hydrocarbons (dichloromethane, chloroform), ethers (diethyl ether, dioxane), or esters (ethyl acetate) are suitable.

- Reaction Temperature: 0 to 80°C, optimized to avoid insufficient reaction or side reactions.

- Reaction Time: Approximately 3 to 10 hours, depending on the phenyl isocyanate derivative.

- Molar Ratios: Phenyl isocyanate is used in 0.5 to 3 moles per mole of methylhydantoin, preferably 1 to 2 moles.

- Yield: High yields of 80% or more are reported for similar hydantoin derivatives under optimized conditions.

Table 1: Reaction Conditions for Method 1

| Parameter | Range/Value | Notes |

|---|---|---|

| Methylhydantoin | 1 mole | Starting material |

| 2,4-Dichlorophenyl isocyanate | 0.5 to 3 moles (preferably 1-2) | Reactant |

| Catalyst (triethylamine) | 0.01 to 0.5 mole per mole methylhydantoin | Facilitates reaction |

| Solvent | Benzene, toluene, dichloromethane, etc. | Solvent choice affects yield |

| Temperature | 0 to 80°C | Optimal to balance reaction rate and side reactions |

| Reaction Time | 3 to 10 hours | Dependent on reactants and temperature |

This method is industrially favorable due to its simplicity and high yield, especially when using phenyl isocyanates without ortho-substituents that can hinder the reaction.

Method 2: Phosgene or Trichloromethyl Chloroformate Mediated Synthesis

An alternative method involves a two-step process:

- Reaction of methylhydantoin with phosgene or trichloromethyl chloroformate in the presence of a dehydrogen chloride agent (e.g., pyridine or triethylamine) to form an intermediate.

- Subsequent reaction of this intermediate with 2,4-dichloroaniline or related aniline derivatives under similar catalytic conditions.

- Solvents: Similar to Method 1, aromatic hydrocarbons or halogenated solvents are used.

- Catalysts: Tertiary amines or pyridine derivatives act as dehydrogen chloride scavengers.

- Reaction Vessel: Preferably a one-pot synthesis without isolating intermediates to improve efficiency.

- Advantages: This method can provide high purity and yield, especially for derivatives difficult to obtain by direct isocyanate reaction.

Related Synthetic Routes and Derivatives

Research literature also reports the synthesis of related imidazolidine-2,4-dione derivatives with 2,4-dichlorophenyl substituents using nucleophilic substitution, acylation, and halogenation reactions starting from 5,5-diphenylimidazolidine-2,4-dione analogs. These methods involve:

- Acylation: Using acetyl chloride and pyridine in acetone under reflux to modify the hydantoin ring.

- Halogenation: Using reagents like dimethyl sulfate for methylation or chlorination.

- Nucleophilic substitution: To introduce various functional groups at specific positions on the imidazolidine ring.

These synthetic modifications are useful for preparing derivatives for biological activity studies but are less direct for the parent this compound compound.

3 Research Findings and Analytical Data

- Yields: The direct reaction method typically achieves yields above 80%, while the phosgene-mediated method also provides high yields with good purity.

- Spectroscopic Characterization: NMR (1H and 13C), IR, and mass spectrometry confirm the structure and purity of the synthesized compounds.

- Reaction Optimization: Temperature control and catalyst amount are critical to minimize side reactions and maximize yield.

- Industrial Relevance: The direct reaction method is preferred for scale-up due to fewer steps and simpler purification.

4 Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst | Solvent Types | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct reaction with isocyanate | Methylhydantoin + 2,4-dichlorophenyl isocyanate | Triethylamine (0.01-0.5 mol/mol) | Aromatic hydrocarbons, halogenated hydrocarbons, ethers | 0–80°C | 3–10 hours | ≥80 | Simple, high yield, industrially favored |

| Phosgene-mediated two-step | Methylhydantoin + phosgene + 2,4-dichloroaniline | Pyridine or triethylamine | Similar solvents as above | Ambient to reflux | Variable | High | One-pot possible, high purity |

| Derivative modifications | 5,5-Diphenylimidazolidine-2,4-dione + acylating/halogenating agents | Pyridine, others | Acetone, ethanol | Reflux | Hours | Variable | For derivative synthesis, not direct parent compound |

化学反应分析

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione derivatives possess enhanced activity against various pathogens such as Sclerotinia sclerotiorum, Cochliobolus miyabeanus, and Clomerella cingulata when specific substituents are introduced at the 1 and 5 positions of the imidazolidine ring. These compounds demonstrated high protective efficacy in greenhouse tests against diseases affecting crops like rice and cucumber .

Pharmaceutical Applications

The compound has been explored for its potential use as an antiepileptic agent. The synthesis of various derivatives has been reported, with studies focusing on their nucleophilic reactions and biological evaluations. The structure-activity relationship (SAR) analysis revealed that certain modifications could enhance the therapeutic efficacy of these compounds .

Agricultural Applications

Fungicides and Herbicides

The antimicrobial properties of this compound derivatives have prompted investigations into their use as fungicides and herbicides. The compounds have shown effectiveness in controlling plant pathogens in agricultural settings. For example, greenhouse tests confirmed their ability to protect crops from diseases such as rice sheath blight and cucumber damping-off .

Pesticide Development

The synthesis of new derivatives aimed at improving the efficacy and specificity of pesticides is an ongoing area of research. The introduction of alkyl groups at specific positions on the imidazolidine ring has been linked to increased antimicrobial activity against a range of plant pathogens .

Analytical Applications

Separation Techniques

In analytical chemistry, methods such as High-Performance Liquid Chromatography (HPLC) have been developed for the separation and analysis of this compound. This compound can be effectively analyzed using reverse phase HPLC techniques, facilitating its study in pharmacokinetics and impurity isolation .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Antimicrobial Activity of Imidazolidine Derivatives | Enhanced activity against Sclerotinia sclerotiorum with specific substitutions | Medicinal Chemistry |

| Greenhouse Tests on Crop Protection | High protective activity against rice sheath blight and cucumber damping-off | Agricultural Applications |

| HPLC Analysis of Imidazolidine Compounds | Effective separation using reverse phase methods | Analytical Chemistry |

作用机制

The mechanism of action of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its anticonvulsant activity is thought to involve the inhibition of voltage-gated sodium channels, reducing neuronal excitability .

相似化合物的比较

Table 1: Structural and Physicochemical Properties

Key Observations:

- Electron-Withdrawing vs.

- UV Absorption: Benzylidene derivatives (e.g., 4-chloro or dimethoxy) exhibit strong UV absorption (λmax 350–380 nm), positioning them as UV-filter candidates, whereas the dichlorophenyl analog lacks reported spectral data.

- Thiazolidine vs. Imidazolidine Cores: Replacing oxygen with sulfur in the thiazolidine ring () alters electronic properties and may influence redox activity or binding affinity.

生物活性

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features an imidazolidine-2,4-dione core with a dichlorophenyl substituent. This structure is significant as it influences the compound's interaction with biological targets. The presence of two carbonyl groups in the five-membered ring enhances its reactivity and potential for binding to various biological receptors.

1. Serotonin Receptor Affinity

Research indicates that this compound exhibits significant affinity towards serotonin transporters and receptors. Notably, derivatives of this compound have shown high affinity for the 5-HT1A receptor, which is implicated in several psychiatric disorders including depression and anxiety. Studies report values ranging from 5.6 to 278 nM for these interactions .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The structure-activity relationship (SAR) studies indicate that modifications to the dichlorophenyl group can enhance antibacterial efficacy .

3. Antitumor Activity

Recent studies have explored the antitumor effects of imidazolidine-2,4-dione derivatives against cancer cell lines. In particular, one study highlighted that specific compounds showed better growth inhibition on K562 (human leukemia) and PC-3 (prostate cancer) cell lines compared to standard treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonergic Modulation : The compound's interaction with serotonin receptors may modulate neurotransmitter levels, influencing mood and behavior.

- Inhibition of Anti-apoptotic Proteins : Some derivatives target Bcl-2 proteins, promoting apoptosis in cancer cells and thus exhibiting potential as anticancer agents .

- Antibacterial Mechanism : Similar compounds have been shown to disrupt bacterial lipid biosynthesis, leading to growth inhibition.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Case Study 1: Antidepressant Potential

In a study evaluating the antidepressant potential of imidazolidine derivatives, researchers found that compounds with higher affinity for the 5-HT1A receptor led to improved behavioral outcomes in animal models of depression . This supports the hypothesis that these compounds could serve as novel antidepressants.

Case Study 2: Anticancer Efficacy

Another research effort focused on synthesizing new derivatives aimed at inhibiting Bcl-2 proteins. Among these derivatives, one compound exhibited a notable IC50 value indicating significant growth inhibition in cancer cell lines compared to existing therapies .

常见问题

Q. What are the common synthetic routes for 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted phenyl precursors with urea or thiourea derivatives. For example, analogous imidazolidine-diones are prepared by refluxing thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and DMF/acetic acid mixtures . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time. Factorial design methods can systematically evaluate variables like temperature, catalyst loading, and molar ratios to maximize yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm the presence of the dichlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and imidazolidine-dione backbone (δ 4.5–5.5 ppm for NH protons).

- X-ray crystallography : Resolves bond lengths (e.g., C=O bonds ~1.21 Å) and dihedral angles, confirming the planar imidazolidine ring and substituent orientation. Monoclinic crystal systems (e.g., P21/c) are common for related derivatives .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H vibrations) validate the core structure .

Q. How does the dichlorophenyl substituent influence the compound’s physicochemical properties?

The electron-withdrawing chlorine atoms enhance electrophilic reactivity at the phenyl ring, affecting solubility (low in polar solvents) and stability. The substituent’s steric bulk also impacts crystal packing, as seen in monoclinic systems with intermolecular hydrogen bonding between NH and carbonyl groups .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Quantum mechanical calculations (e.g., DFT) predict regioselectivity in electrophilic substitutions, such as chlorination patterns on the phenyl ring. Molecular docking studies can model interactions with biological targets (e.g., enzyme active sites), prioritizing derivatives with optimized binding affinities . Reaction path searches using software like GRRM or Gaussian streamline synthetic planning by identifying low-energy intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

Q. How do structural modifications (e.g., substituent variation) affect thermodynamic stability and reactivity?

Substituting the dichlorophenyl group with methoxy or fluoro groups alters electron density, impacting stability. For example, fluorinated analogs show enhanced metabolic stability due to reduced CYP450 interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and phase transitions, correlating substituent effects with thermal resilience .

Q. What experimental designs are optimal for studying reaction mechanisms in imidazolidine-dione synthesis?

Use factorial design to isolate critical variables (e.g., solvent, catalyst). For mechanistic insights:

- Employ isotopic labeling (e.g., ¹⁵N-urea) to track cyclization steps via MS/MS.

- Monitor intermediates in real-time using in-situ IR or Raman spectroscopy .

Q. How can in vitro-to-in vivo translation challenges be addressed for pharmacological studies?

Pharmacokinetic (PK) modeling bridges gaps by integrating parameters like solubility, protein binding, and metabolic clearance. Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots, guiding structural tweaks. Zebrafish or organoid models provide intermediate validation before rodent studies .

Q. What crystallographic metrics are most informative for structure-activity relationship (SAR) analysis?

Key metrics include:

- Torsion angles : Between the imidazolidine ring and dichlorophenyl group (e.g., 10.3°–15.7° in P21/c systems), influencing steric interactions.

- Hydrogen-bond networks : NH···O=C interactions (2.8–3.2 Å) stabilize crystal lattices and correlate with solubility .

Q. How can regioselectivity issues in electrophilic substitution reactions be mitigated during derivatization?

Directed ortho-metalation (DoM) using lithium bases or Pd-catalyzed C-H activation ensures precise functionalization of the dichlorophenyl ring. For example, Suzuki coupling introduces aryl groups at specific positions without disrupting the imidazolidine core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。